molecular formula C18H22BN3O3 B2884119 N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea CAS No. 874298-19-8

N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea

Cat. No. B2884119
CAS RN: 874298-19-8
M. Wt: 339.2
InChI Key: UAUQNTQWZIESMZ-UHFFFAOYSA-N
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Description

“N-3-pyridinyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea” is a chemical compound with the molecular formula C18H21BN2O3 . It is a second-generation BTK inhibitor Acalabrutinib intermediate .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 414.1±25.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is recommended to be stored at 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions . It’s used in the synthesis of complex molecules, particularly in the pharmaceutical industry, where precision and reactivity are crucial.

Drug Development

In drug development, this compound is utilized for its reactivity in various transformation processes. It’s particularly valuable in the synthesis of drugs that require boronic acid compounds as intermediates. These compounds are often used to protect diols or in the asymmetric synthesis of amino acids .

Enzyme Inhibition

The compound’s boronic acid moiety allows it to act as an enzyme inhibitor. This is especially relevant in the development of treatments for diseases where enzyme activity is a key factor, such as certain types of cancer or microbial infections .

Fluorescent Probes

Due to its ability to bind with various molecules, this compound can be used as a fluorescent probe. It’s capable of identifying substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in both biological research and medical diagnostics .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are used in the construction of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, making them ideal for targeted drug delivery systems .

Asymmetric Synthesis and Coupling Reactions

This compound is involved in asymmetric synthesis, which is crucial for creating molecules with specific chirality—a key aspect in the effectiveness of many drugs. It’s also used in coupling reactions like the Suzuki coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules .

properties

IUPAC Name

1-pyridin-3-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-9-14(10-8-13)21-16(23)22-15-6-5-11-20-12-15/h5-12H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUQNTQWZIESMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Synthesis routes and methods

Procedure details

1-(Pyridin-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was prepared by treatment of 2-(4-isocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (50, 2.50 g, 10.20 mmoles) in toluene/tetrahydrofuran (3:1) with pyridine-3-amine (51, 0.960 g, 10.20 mmoles). The reaction mixture was stirred at room temperature for 16 hours, then concentrated. Yield: 3.21 g (93%). LCMS (HP walk-on); 2.89 min., 340.6, M+H.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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